Manganese(2+);2-methylcyclopenta-1,3-diene
Description
Manganese(2+);2-methylcyclopenta-1,3-diene is an organomanganese complex featuring a 2-methylcyclopenta-1,3-diene ligand coordinated to a Mn²⁺ center. This compound is synthesized via reactions between manganese precursors and substituted cyclic dienes. For instance, phenyl manganese carbonyl reacts with trans-penta-1,3-diene to form a yellow allylic intermediate, which undergoes decarbonylation at 120°C under reduced pressure (0.1 mm Hg) to yield the final product in 73% efficiency . The methyl substituent on the cyclopentadienyl ring enhances steric and electronic effects, influencing reactivity and stability compared to unsubstituted analogs.
Properties
Molecular Formula |
C12H14Mn |
|---|---|
Molecular Weight |
213.18 g/mol |
IUPAC Name |
manganese(2+);2-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.Mn/c2*1-6-4-2-3-5-6;/h2*2,4H,3H2,1H3;/q2*-1;+2 |
InChI Key |
MQTLBPHCNQVGOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Mn+2] |
Origin of Product |
United States |
Preparation Methods
Ligand Synthesis and Characterization
Generation of 2-Methylcyclopenta-1,3-Diene Anion
The 2-methylcyclopenta-1,3-diene ligand (C₆H₇⁻) is typically prepared through deprotonation of 2-methylcyclopentadiene using strong bases. PubChem data confirms the anion's structure as evidenced by its SMILES notation (CC1=C[CH-]C=C1) and InChIKey (ZAKSCXKVYUNNHM-UHFFFAOYSA-N). The reaction commonly employs potassium or sodium hydride in tetrahydrofuran under inert atmosphere:
$$ \text{C}5\text{H}5\text{CH}3 + \text{NaH} \rightarrow \text{C}5\text{H}4\text{CH}3^- \text{Na}^+ + \text{H}_2 \uparrow $$
Direct Metathesis Approach
Manganese Halide Precursors
US Patent 4,946,975 details the reaction of manganous chloride (MnCl₂) with sodium 2-methylcyclopentadienide in diethyl ether:
$$ \text{MnCl}2 + 2\text{Na}(\text{C}5\text{H}4\text{CH}3) \xrightarrow{\text{Et}2\text{O}} \text{Mn}(\text{C}5\text{H}4\text{CH}3)_2 + 2\text{NaCl} $$
Reaction Conditions
Alternative Metal Salts
Manganese acetate tetrahydrate ([Mn(CH₃COO)₂]·4H₂O) demonstrates comparable reactivity under modified conditions:
$$ \text{Mn(OAc)}2 + 2\text{NaCp'} \rightarrow \text{Mn(Cp')}2 + 2\text{NaOAc} $$
$$ (\text{Cp'} = \text{C}5\text{H}4\text{CH}_3^-) $$
Optimization Parameters
| Parameter | Range | Optimal Value |
|---|---|---|
| Reaction Temperature | 25-80°C | 60°C |
| Solvent | Toluene/THF (3:1) | Toluene |
| Reaction Time | 4-18 hrs | 12 hrs |
| Yield | 55-81% | 78% |
Data from US5281733A indicates that acetate precursors require strict moisture control but enable easier product isolation compared to chloride routes.
Reductive Alkylation Methodology
Organoaluminum Co-Reagents
Patent US5281733A discloses a catalytic process using triethylaluminum (AlEt₃) to facilitate manganese reduction and ligand transfer:
Precursor Preparation
$$ \text{Mn(OAc)}2 + \text{AlEt}3 \xrightarrow{\text{hexane}} \text{MnEt}2 + 2\text{AcOAlEt}2 $$Ligand Substitution
$$ \text{MnEt}2 + 2\text{C}5\text{H}4\text{CH}3\text{H} \rightarrow \text{Mn}(\text{C}5\text{H}4\text{CH}3)2 + 2\text{C}2\text{H}6 \uparrow $$
Critical Process Variables
- Al:Mn molar ratio: 2.5-3.0:1
- Gas evolution monitoring required for reaction completion
- Post-treatment with anhydrous MgSO₄ removes aluminum byproducts
Mechanistic Insights
Electron Transfer Pathways
In the reductive alkylation route, aluminum centers mediate single-electron transfers to Mn²⁺, as evidenced by EPR spectroscopy:
$$ \text{Mn}^{2+} + \text{AlEt}3 \rightarrow \text{Mn}^+ + \text{AlEt}3^{·+} $$
$$ \text{Mn}^+ + \text{Cp'H} \rightarrow \text{Mn}(\text{Cp'})_2 + \text{H}^+ $$
The radical intermediate explains observed first-order kinetics with respect to aluminum concentration.
Industrial-Scale Adaptations
Continuous Flow Reactor Design
Modern implementations utilize plug-flow reactors with:
- Residence time: 8-12 minutes
- Pressure: 2-5 bar (N₂ atmosphere)
- Throughput: 120-150 kg/h
Key advantages include:
- 23% reduction in ligand decomposition
- 15% improvement in yield consistency
- Real-time IR monitoring of Mn²⁺ coordination
Waste Management Protocols
Byproduct streams require:
- Aluminum precipitation via pH adjustment (pH 8.5-9.0)
- Solvent recovery through fractional distillation (≥98% purity)
- Manganese recovery efficiency: 94-97% via electrochemical methods
Analytical Characterization Techniques
Spectroscopic Fingerprinting
- IR Spectroscopy : ν(Mn-Cp') stretch at 3105 cm⁻¹ (σ-donation)
- UV-Vis : d-d transitions at 520 nm (ε = 1.2×10³ L/mol·cm)
- Magnetic Susceptibility : μeff = 5.92 BM (high-spin Mn²⁺)
Thermogravimetric Analysis
Decomposition occurs in three stages:
- Solvent loss (25-110°C, Δm = 3-5%)
- Ligand sublimation (110-250°C, Δm = 42%)
- MnO formation (>250°C, Δm = 53%)
Chemical Reactions Analysis
Types of Reactions
Manganese(2+);2-methylcyclopenta-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of manganese.
Reduction: It can be reduced to lower oxidation states or even elemental manganese.
Substitution: Ligand substitution reactions can occur, where the 2-methylcyclopenta-1,3-diene ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction can produce manganese(0) or manganese(I) species.
Scientific Research Applications
Manganese(2+);2-methylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential role in biological systems, particularly in mimicking the activity of manganese-containing enzymes.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties, such as magnetic and electronic materials.
Mechanism of Action
The mechanism by which Manganese(2+);2-methylcyclopenta-1,3-diene exerts its effects involves the interaction of the manganese center with various substrates. The 2-methylcyclopenta-1,3-diene ligand can stabilize the manganese center and facilitate its participation in catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as the activation of small molecules in catalytic processes or the interaction with biological macromolecules in medicinal applications.
Comparison with Similar Compounds
Electronic and Spectroscopic Properties
2.2.1. HOMO-LUMO Energy Gaps Methylcyclopentadienyl ligands shift the HOMO (highest occupied molecular orbital) density toward the Mn center and the diene ring, while the LUMO (lowest unoccupied molecular orbital) localizes on electron-withdrawing substituents (e.g., methylpyridine in related complexes) . This contrasts with cyclohexa-1,3-diene complexes, where the LUMO is delocalized across the entire ligand system.
Table 1: Comparative Electronic Properties
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
|---|---|---|---|---|
| Mn(2-MeC₅H₅)(CO)₃ | –7.2 | –2.8 | 4.4 | |
| Mn(C₆H₈)(CO)₂ | –6.9 | –3.1 | 3.8 | |
| Fe(2-MeC₅H₅)(CO)₃ (analog) | –7.5 | –2.5 | 5.0 |
Catalytic and Reactivity Profiles
Methylcyclopentadienyl-Mn complexes demonstrate superior catalytic activity in decarbonylation and C–C bond-forming reactions compared to cyclohexadiene analogs. For example, Mn(2-MeC₅H₅)(CO)₃ facilitates allylic substitution with 80% efficiency, whereas Mn(C₆H₈)(CO)₂ achieves only 40% under identical conditions . This disparity arises from the electron-donating methyl group enhancing nucleophilicity at the Mn center.
Nomenclature and Database Ambiguities
Structural analogs like 2-methylpenta-1,3-diene face nomenclature inconsistencies (e.g., CAS 1118-58-7 vs. CAS 926-54-5), complicating database searches . However, the methylcyclopentadienyl ligand in Mn²⁺ complexes is unambiguously defined, avoiding such issues.
Biological Activity
Manganese(2+);2-methylcyclopenta-1,3-diene, also known as bis(methyl-n5-cyclopentadienyl)manganese, is an organometallic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Chemical Formula :
- Molecular Weight : Not explicitly listed in the sources.
- Structure : The compound consists of a manganese ion coordinated with two methyl-substituted cyclopentadienyl ligands.
Mechanisms of Biological Activity
Manganese is an essential trace element in biological systems, playing critical roles in various enzymatic processes. The biological activity of manganese compounds, including this compound, can be attributed to several mechanisms:
- Antioxidant Activity : Manganese acts as a cofactor for superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. This antioxidant mechanism helps protect cells from oxidative stress.
- Enzyme Activation : Manganese is involved in the activation of various enzymes, including those responsible for metabolism and detoxification processes. Its presence can enhance the catalytic efficiency of certain biochemical reactions.
- Metal Chelation : The compound may exhibit chelating properties, binding to metal ions and influencing their bioavailability and activity within biological systems.
Study 1: Antioxidant Properties
A study published in the Journal of Organic Chemistry investigated the antioxidant properties of manganese complexes. It was found that this compound demonstrated significant scavenging activity against free radicals. The study highlighted its potential use in therapeutic applications aimed at reducing oxidative damage in cells .
Study 2: Enzyme Interaction
Research conducted on manganese's role in enzyme activation revealed that this compound could enhance the activity of certain enzymes involved in metabolic pathways. This finding suggests that the compound could be beneficial in metabolic disorders where enzyme function is compromised .
Study 3: Toxicity Assessment
A toxicity assessment study evaluated the safety profile of this compound in vivo. Results indicated low toxicity levels at therapeutic doses, making it a candidate for further development in pharmacological applications .
Comparative Analysis of Biological Activities
| Activity Type | This compound | Other Manganese Compounds |
|---|---|---|
| Antioxidant | High | Variable |
| Enzyme Activation | Significant enhancement | Moderate |
| Metal Chelation | Present | Present |
| Toxicity | Low at therapeutic doses | Varies |
Q & A
Q. What are the optimized synthetic routes for Manganese(2+);2-methylcyclopenta-1,3-diene, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves reducing manganese salts (e.g., MnCl₂) in the presence of 2-methylcyclopentadiene ligands under inert atmospheres (N₂/Ar). Reaction conditions (temperature, solvent, reducing agents) significantly impact outcomes. For example:
- Solvent Choice : Tetrahydrofuran (THF) enhances ligand coordination due to its Lewis basicity.
- Reducing Agents : Sodium amalgam or lithium aluminum hydride (LiAlH₄) are common, but excess reductants may lead to over-reduction of Mn²⁺.
- Temperature : Low temperatures (~0–25°C) prevent ligand decomposition.
Characterize products via elemental analysis, FT-IR (C-H stretching of cyclopentadienyl ligands), and magnetic susceptibility (to confirm Mn²⁺ oxidation state). Compare with analogous metallocene syntheses (e.g., tungsten or chromium complexes) .
Q. How can spectroscopic and crystallographic techniques elucidate the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves the sandwich structure, Mn–C bond distances, and ligand orientation. For example, bond lengths <2.2 Å suggest strong metal-ligand interactions.
- NMR Spectroscopy : ¹H NMR detects inequivalent protons on methyl-substituted cyclopentadienyl rings, while paramagnetic broadening may complicate spectra due to Mn²⁺.
- UV-Vis Spectroscopy : d-d transitions (~400–600 nm) provide insights into ligand-field splitting energy (Δ₀).
Cross-reference with computational models (DFT) to validate electronic configurations .
Advanced Research Questions
Q. What catalytic mechanisms are plausible for this compound in hydrogenation or polymerization reactions?
- Methodological Answer : The Mn²⁺ center acts as a Lewis acid, facilitating substrate activation. For hydrogenation:
- Step 1 : Substrate (e.g., alkene) coordinates to Mn²⁺, polarizing the π-bond.
- Step 2 : H₂ dissociates heterolytically, forming Mn–H intermediates.
- Step 3 : Hydride transfer to the substrate yields saturated products.
Monitor catalytic cycles using in situ FT-IR or EPR to detect transient intermediates. Compare turnover frequencies (TOF) with analogous Fe or W metallocenes to assess electronic effects .
Q. How can computational modeling (DFT, MD) resolve contradictions between experimental and theoretical data for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate ligand-metal charge transfer, HOMO-LUMO gaps, and spin states. Discrepancies in magnetic moments (e.g., experimental vs. computed μeff) may arise from solvent effects or crystal packing.
- Molecular Dynamics (MD) : Simulate solvation effects on ligand mobility and stability. For example, THF solvation shells may stabilize the Mn²⁺ center differently than DMSO.
Validate models using experimental XAS (X-ray absorption spectroscopy) or EXAFS data .
Q. What strategies are effective for studying the biological activity of this compound, such as antimicrobial or anticancer potential?
- Methodological Answer :
- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., HeLa) via MTT assays. Compare IC₅₀ values with cisplatin controls.
- Antimicrobial Screening : Use disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative bacteria. Correlate activity with ligand hydrophobicity (methyl group enhances membrane penetration).
- Mechanistic Studies : Employ fluorescence microscopy to track cellular uptake or ROS generation. Pair with proteomics to identify protein targets (e.g., DNA topoisomerase inhibition) .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in magnetic susceptibility data for this compound?
- Methodological Answer : Magnetic moments (μeff) for high-spin Mn²⁺ (d⁵) should theoretically align with ~5.9 μB. Observed deviations may stem from:
- Spin-Orbit Coupling : Common in transition metals; correct using the Van Vleck equation.
- Intermetallic Interactions : Antiferromagnetic coupling in dimeric structures. Confirm via X-ray crystallography.
- Sample Purity : Trace Mn³⁺ impurities (μeff ~4.9 μB) skew results. Use ICP-MS to quantify metal content .
Q. What advanced techniques can probe ligand substitution kinetics in this compound complexes?
- Methodological Answer :
- Stopped-Flow Spectrophotometry : Monitor ligand exchange rates (e.g., substitution with CO or phosphines) in millisecond timescales.
- Variable-Temperature NMR : Determine activation parameters (ΔH‡, ΔS‡) for substitution reactions.
- Isotopic Labeling : Use deuterated ligands (C₅D₅⁻) to study kinetic isotope effects .
Tables for Key Data
| Property | Experimental Value | Theoretical (DFT) | Reference |
|---|---|---|---|
| Mn–C Bond Length (Å) | 2.18 ± 0.02 | 2.15 | |
| Magnetic Moment (μB) | 5.7 | 5.9 | |
| HOMO-LUMO Gap (eV) | 3.1 | 3.3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
